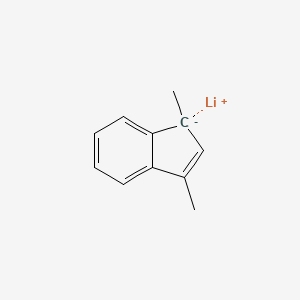

1,3-Dimethylindenyllithium

Descripción general

Descripción

1,3-Dimethylindenyllithium (1,3-DMLi) is an organolithium reagent that is widely used in organic synthesis and in the preparation of organolithium compounds. It is an exceptionally strong base and nucleophile, and is used in a variety of synthetic transformations. It is a highly reactive compound and its reactivity is dependent on the presence of a variety of functional groups. 1,3-DMLi is also used in the synthesis of a wide range of organolithium compounds, including aryl lithium, vinyl lithium, and alkyl lithium compounds.

Aplicaciones Científicas De Investigación

Cyclization Reactions and Stereoselectivity : 1,3-Dimethylindans can be prepared via radical-mediated cyclization and intramolecular carbolithiation, with the alkyllithium derived from specific substrates showing high cis-selectivity in the process (Bailey, Mealy, & Wiberg, 2002).

Aggregation and Reactivity in Solvents : The study of phenyllithium, a compound related to 1,3-dimethylindenyllithium, shows how it forms mixtures of aggregates in different solvents, which significantly affect its reactivity in various chemical reactions (Reich et al., 1998).

Structure and Dynamics in Aryllithium Reagents : Investigations into the structure and dynamics of amine-chelated aryllithium reagents provide insights into the solution structures of these compounds in various solvents, which is crucial for understanding their chemical behavior (Reich et al., 2001).

Formation of Mixed Aryl-, Alkyl-Lithium Aggregates : The study on the lithiation of certain benzene derivatives shows the formation of dimeric aggregates with specific structural frameworks, demonstrating the complex nature of these reactions (Donkervoort et al., 1998).

Polymerization Properties of Indenyllithium Complexes : Research into the polymerization properties of certain indenyllithium complexes provides insights into their use in the synthesis of novel polymeric materials (Halterman et al., 2000).

Metalation Reactions in Organic Chemistry : The action of n-butyllithium on various organic compounds, including derivatives of this compound, reveals insights into the metalation process and the formation of different reaction products (Cabiddu et al., 1977).

Synthesis and Characterization of Ammonium Derivatives : The synthesis and study of certain quaternary ammonium derivatives, related to the chemical family of this compound, illustrate the versatility of these compounds in chemical synthesis (Kowalczyk, 2008).

Propiedades

IUPAC Name |

lithium;1,3-dimethylinden-1-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11.Li/c1-8-7-9(2)11-6-4-3-5-10(8)11;/h3-7H,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPFOAFPFYADOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C[C-]1C=C(C2=CC=CC=C12)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

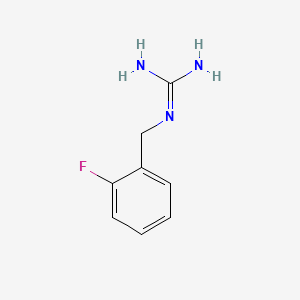

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

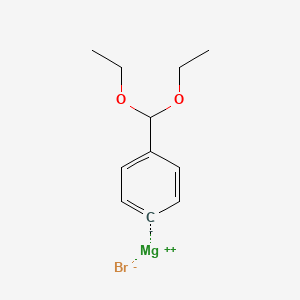

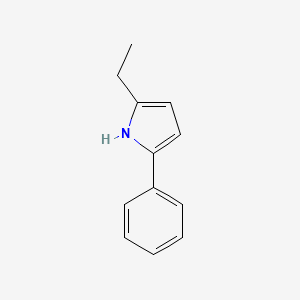

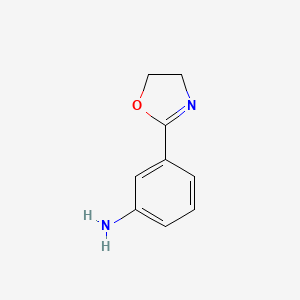

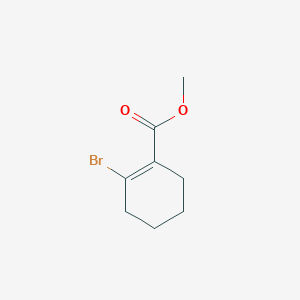

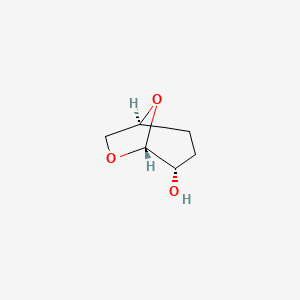

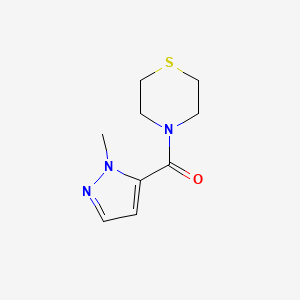

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)